8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allylamino group, a benzyl group, and two methyl groups attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the allylamino and benzyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
8-(allylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Unique due to its specific functional groups and structure.
8-(methylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a methylamino group instead of an allylamino group.
8-(ethylamino)-7-benzyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione: Contains an ethylamino group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-4-10-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPUHHBBJGNJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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